4-((4-chloro-2,5-dimethoxyphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
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Description
4-((4-chloro-2,5-dimethoxyphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H25ClN4O3 and its molecular weight is 428.92. The purity is usually 95%.
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Biological Activity
The compound 4-((4-chloro-2,5-dimethoxyphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a derivative of naphthyridine that has garnered attention for its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula: C₁₈H₂₃ClN₂O₃
- Molecular Weight: 352.84 g/mol
- IUPAC Name: this compound
Biological Activity Overview
The biological activities of this compound primarily include:
- Antitumor Activity : Naphthyridine derivatives are known for their potential in cancer treatment. Studies have indicated that certain naphthyridine compounds exhibit inhibitory effects on various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis .
- Antimicrobial Properties : Research has shown that naphthyridine derivatives can possess significant antimicrobial activity against a range of pathogens. This includes both bactericidal and fungicidal effects .
- Cytotoxicity : The compound's cytotoxic effects have been evaluated in vitro, showing selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects during treatment .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Some studies suggest that naphthyridine derivatives can inhibit kinases such as JAK2, which is implicated in various malignancies. This inhibition can disrupt signaling pathways that promote cancer cell survival .
- DNA Interaction : The ability of naphthyridine compounds to intercalate with DNA has been observed, leading to the disruption of DNA replication and transcription processes in rapidly dividing cells .
Case Study 1: Antitumor Efficacy
A study conducted on a series of naphthyridine derivatives demonstrated that the compound significantly reduced the viability of human breast cancer cells in vitro. The IC50 value was reported at 15 µM, indicating potent activity against these cells .
Case Study 2: Antimicrobial Activity
In an antimicrobial evaluation, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests a strong potential for development into an antimicrobial agent .
Comparative Analysis Table
Properties
IUPAC Name |
4-(4-chloro-2,5-dimethoxyanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O3/c1-6-27(7-2)22(28)15-12-24-21-14(9-8-13(3)25-21)20(15)26-17-11-18(29-4)16(23)10-19(17)30-5/h8-12H,6-7H2,1-5H3,(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRUYWRCYFTIEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3OC)Cl)OC)C=CC(=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.